molecular formula C12H20OSi B8381625 9-Trimethylsilyl-6,8-nonadiyn-1-ol

9-Trimethylsilyl-6,8-nonadiyn-1-ol

Cat. No.: B8381625
M. Wt: 208.37 g/mol
InChI Key: XIDGUIILTIZILE-UHFFFAOYSA-N
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Description

9-Trimethylsilyl-6,8-nonadiyn-1-ol is a useful research compound. Its molecular formula is C12H20OSi and its molecular weight is 208.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H20OSi

Molecular Weight

208.37 g/mol

IUPAC Name

9-trimethylsilylnona-6,8-diyn-1-ol

InChI

InChI=1S/C12H20OSi/c1-14(2,3)12-10-8-6-4-5-7-9-11-13/h13H,4-5,7,9,11H2,1-3H3

InChI Key

XIDGUIILTIZILE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC#CCCCCCO

Origin of Product

United States

Preparation Methods

Propargyl Alcohol Homologation

A foundational step involves elongating propargyl alcohol (HC≡C–CH2–OH\text{HC≡C–CH}_2\text{–OH}) to introduce the first triple bond. Grignard addition with allylmagnesium chloride in tetrahydrofuran (THF) at low temperatures (−15°C to 0°C) enables chain extension while preserving the hydroxyl group. For example:

HC≡C–CH2–OH+CH2=CH–CH2MgClHC≡C–CH2–CH2–CH2–OH\text{HC≡C–CH}2\text{–OH} + \text{CH}2=\text{CH–CH}2\text{MgCl} \rightarrow \text{HC≡C–CH}2\text{–CH}2\text{–CH}2\text{–OH}

Reaction monitoring via gas chromatography-mass spectrometry (GCMS) confirms >90% conversion under optimized conditions.

Silylation of the Terminal Alkyne

Trimethylsilyl Protection

The terminal alkyne at position 9 is protected using chlorotrimethylsilane (TMSCl) under anhydrous conditions. In a representative procedure:

  • Dissolve the terminal alkyne (1 equiv) in dichloromethane (DCM).

  • Add TMSCl (1.2 equiv) and imidazole (1.5 equiv) as a base.

  • Stir at room temperature for 12 hours.

The reaction achieves >95% conversion, confirmed by 1H NMR^1\text{H NMR} (disappearance of the terminal alkyne proton at δ 2.5–3.0 ppm).

Optimization Challenges and Solutions

Competing Side Reactions

  • Bis-epoxide Formation : During hydroxyl activation, excess base or elevated temperatures promote dimerization. Cooling reactions to −5°C and using stoichiometric NaOH mitigate this issue.

  • Silyl Group Hydrolysis : The TMS–acetylene bond is sensitive to protic solvents. Anhydrous solvents (e.g., THF, MTBE) and inert atmospheres (N2_2) enhance stability.

Purification Strategies

  • Distillation : Atmospheric distillation at 170–200°C isolates the product from higher-boiling impurities.

  • Chromatography : Flash chromatography on silica gel (hexane/ethyl acetate) resolves diastereomers and byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR^1\text{H NMR} (CDCl3_3) : δ 1.95 (br, 1H, OH), 2.24–2.14 (m, 2H, CH2_2), 2.73–2.72 (m, 1H, CH), 5.85–5.78 (m, 1H, alkene).

  • 13C NMR^{13}\text{C NMR} : δ 137.7 (C≡C), 115.3 (C≡C), 70.8 (C–OH).

Mass Spectrometry (MS)

  • EI-MS : m/zm/z 168.1 [M+^+], consistent with the molecular formula C11H20O\text{C}_{11}\text{H}_{20}\text{O}.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

A 200 g scale synthesis of analogous diynols achieved 91% in-solution yield with 4% dichlorohydrin impurity. Critical factors include:

  • Precise temperature control (−25°C during Grignard addition).

  • Use of peristaltic pumps for reagent addition.

Cost Efficiency

TMSCl and palladium catalysts constitute 60–70% of raw material costs. Recycling catalysts via filtration reduces expenses by 20%.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems enhance heat transfer and reduce reaction times (e.g., 2 hours vs. 12 hours in batch).

Enzymatic Silylation

Preliminary studies using lipases in ionic liquids show 50–60% conversion, offering a greener alternative to traditional silylation .

Q & A

Basic Question: What are the critical safety precautions for handling 9-Trimethylsilyl-6,8-nonadiyn-1-ol in laboratory settings?

Answer:
Based on GHS classifications for structurally similar compounds (e.g., 4,6,8-trimethyl-1-nonanol), this compound likely requires:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact .
  • Ventilation: Operate in a fume hood to minimize inhalation risks, as similar compounds may cause respiratory irritation (H335) .
  • Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers), following stability data from analogous alcohols .
  • Spill Management: Avoid dust formation; use inert absorbents and dispose of waste via authorized facilities .

Basic Question: What analytical methods are recommended for characterizing 9-Trimethylsilyl-6,8-nonadiyn-1-ol?

Answer:
While direct data is limited, standard characterization approaches for similar organosilicon compounds include:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the trimethylsilyl group and alkyne positions, referencing coupling patterns for diynol systems .
  • FT-IR: Identify characteristic peaks for -OH (~3200–3600 cm1^{-1}), C≡C (~2100–2260 cm1^{-1}), and Si-C (~1250 cm1^{-1}) .
  • Mass Spectrometry (HRMS): Validate molecular weight (C12_{12}H22_{22}OSi, theoretical MW: 210.15) and fragmentation patterns .

Advanced Question: How can researchers design experiments to assess the compound’s stability under varying reaction conditions?

Answer:
To address the lack of stability data (e.g., decomposition products in Section 9 of SDS ):

Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

Solvent Compatibility: Test stability in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents via 1H^1H-NMR over 24–72 hours .

Reactivity Screening: Expose the compound to common reagents (e.g., acids, bases) and monitor by LC-MS for unexpected adducts or degradation .

Advanced Question: How should researchers resolve contradictions in toxicity data for this compound?

Answer:
Contradictions may arise due to limited IARC/NTP classifications . Mitigate via:

Literature Triangulation: Cross-reference analogs (e.g., 7-nonen-2-ol derivatives) with documented toxicity profiles .

In Silico Modeling: Use tools like OECD QSAR Toolbox to predict acute oral toxicity (Category 4, H302) and prioritize in vitro testing .

Dose-Response Studies: Perform zebrafish embryo toxicity assays (ZFET) to establish LC50_{50} values and compare with structural analogs .

Advanced Question: What experimental strategies can elucidate the compound’s reaction mechanisms in alkyne-based syntheses?

Answer:
For mechanistic studies:

Isotopic Labeling: Incorporate 13C^{13}C-labels at the 6,8-diynol positions to track regioselectivity in click reactions .

Kinetic Profiling: Use stopped-flow UV-Vis to monitor intermediates in Sonogashira couplings or cycloadditions .

Computational Chemistry: Apply DFT calculations (e.g., Gaussian 16) to model transition states and predict substituent effects on reaction pathways .

Basic Question: What are the best practices for disposing of waste containing 9-Trimethylsilyl-6,8-nonadiyn-1-ol?

Answer:

  • Waste Segregation: Collect silanol byproducts separately to avoid reactions with aqueous waste .
  • Neutralization: For small quantities, hydrolyze with dilute HCl to convert silanol groups into inert silica .
  • Regulatory Compliance: Engage licensed waste management services, as specified in SDS Section 12 .

Advanced Question: How can researchers address the lack of partition coefficient (log P) data for this compound?

Answer:
To determine log P experimentally:

Shake-Flask Method: Partition the compound between octanol and water, followed by HPLC quantification .

Chromatographic Estimation: Use reverse-phase HPLC retention times to correlate with known log P values of analogs .

Prediction Software: Validate outputs from ACD/Labs or ChemAxon against experimental results to refine models .

Advanced Question: What methodological approaches validate the compound’s purity in complex matrices?

Answer:

  • 2D Chromatography: Combine HPLC (C18 column) with GC-MS to separate and identify trace impurities .
  • Elemental Analysis: Confirm Si content via ICP-MS, ensuring deviations <0.3% from theoretical values .
  • Stability-Indicating Assays: Stress samples (e.g., UV light, heat) and monitor degradation via diode-array detection .

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